molecular formula C23H18N2O3 B11090833 1-amino-2-{(E)-[(4-ethoxyphenyl)imino]methyl}anthracene-9,10-dione

1-amino-2-{(E)-[(4-ethoxyphenyl)imino]methyl}anthracene-9,10-dione

Cat. No.: B11090833
M. Wt: 370.4 g/mol
InChI Key: NQQSKFDYYPSORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    9,10-Anthraquinone: is a yellow-green to khaki crystalline compound with the chemical formula

  • It is sparingly soluble in water but dissolves in ethanol, ethyl ether, and acetone. Notably, it is insoluble in water.
  • Anthraquinone finds applications in various fields due to its unique properties.
  • Preparation Methods

    • There are several methods for synthesizing 9,10-anthraquinone:

        Vapor-phase Fixed Bed Oxidation Method:

        Liquid-phase Oxidation Method:

        Phthalic Anhydride Method:

        Carboxylic Acid Synthesis Method:

  • Chemical Reactions Analysis

      9,10-Anthraquinone: undergoes various reactions:

    • Common reagents include strong oxidizing agents, reducing agents, and Lewis acids.
  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action for 9,10-anthraquinone’s effects is not well-documented. it likely involves interactions with cellular components and signaling pathways.
  • Comparison with Similar Compounds

      9,10-Anthraquinone: is unique due to its specific structure and properties.

    • Similar compounds include other anthraquinones like 1,8-dihydroxyanthraquinone and 1,5-dihydroxyanthraquinone .

    Remember that 9,10-anthraquinone has diverse applications, and its significance extends beyond its direct use.

    Properties

    Molecular Formula

    C23H18N2O3

    Molecular Weight

    370.4 g/mol

    IUPAC Name

    1-amino-2-[(4-ethoxyphenyl)iminomethyl]anthracene-9,10-dione

    InChI

    InChI=1S/C23H18N2O3/c1-2-28-16-10-8-15(9-11-16)25-13-14-7-12-19-20(21(14)24)23(27)18-6-4-3-5-17(18)22(19)26/h3-13H,2,24H2,1H3

    InChI Key

    NQQSKFDYYPSORT-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)N=CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.